Cas no 1170431-66-9 (1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine)
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine structure](https://www.kuujia.com/scimg/cas/1170431-66-9x500.png)
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
- 1H-pyrrolo[3,2-c]pyridine, 1-[(4-fluorophenyl)methyl]-4-(methylthio)-
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- Inchi: 1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3
- SMILES: S(C)C1C2C=CN(CC3C=CC(=CC=3)F)C=2C=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 294
- Topological Polar Surface Area: 43.1
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672779-5g |
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine |
1170431-66-9 | 98% | 5g |
¥10615.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672779-25g |
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine |
1170431-66-9 | 98% | 25g |
¥31327.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672779-10g |
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine |
1170431-66-9 | 98% | 10g |
¥14053.00 | 2024-08-09 |
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine Related Literature
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Overview
The compound 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, identified by the CAS number 1170431-66-9, is a structurally complex heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of pyrrolopyridines, which are known for their unique electronic properties and versatile reactivity. The presence of the methylthio group and the 4-fluorobenzyl substituent introduces additional functional complexity, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of pyrrolopyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The methylthio group in this compound is known to enhance stability and bioavailability, while the 4-fluorobenzyl substituent contributes to improved solubility and pharmacokinetic profiles. These properties make 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine a promising candidate for further exploration in medicinal chemistry.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrolopyridine core. Researchers have employed various methodologies, including cyclization reactions and cross-coupling techniques, to achieve high yields and purity. The introduction of the methylthio group is often carried out through nucleophilic substitution or thiolation reactions, while the attachment of the 4-fluorobenzyl group requires precise control over reaction conditions to ensure regioselectivity.
In terms of biological activity, this compound has shown potential as an inhibitor of several key enzymes involved in cellular signaling pathways. For instance, recent studies have demonstrated its ability to modulate protein kinase activity, making it a valuable tool in the study of cancer biology and other disease states. The combination of its structural features with its pharmacological properties positions it as a valuable asset in both basic research and applied drug development.
The structural integrity of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is further enhanced by its rigid aromatic framework, which facilitates favorable interactions with target proteins. This rigidity is a result of the fused pyrrole and pyridine rings, which provide a planar structure conducive to π-π stacking and hydrogen bonding. Such characteristics are highly desirable in drug design, where molecular recognition plays a critical role.
In conclusion, 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, CAS number 1170431-66-9, represents a significant advancement in heterocyclic chemistry. Its unique combination of structural features and functional groups positions it as a valuable compound for further research and development across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to both scientific understanding and practical applications.
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